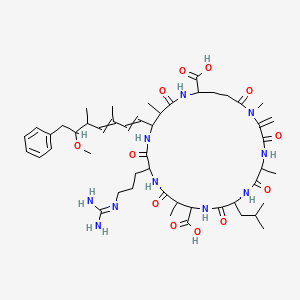
Cyanoginosin-LR;MC-LR;Toxin T 17 (Microcystis aeruginosa)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Microcystin-LR is a toxin produced by cyanobacteria, commonly found in eutrophic water bodies. It is one of the most toxic variants of microcystins, which are cyclic heptapeptides. Microcystin-LR is known for its hepatotoxic effects, causing liver damage and posing significant risks to aquatic ecosystems and human health .
准备方法
Synthetic Routes and Reaction Conditions
Microcystin-LR can be synthesized through a series of reactions catalyzed by different enzyme modules. The biosynthesis pathway involves the incorporation of unique amino acids such as ADDA and D-β-methyl-isoaspartate . The synthetic route typically requires precise control of reaction conditions to ensure the correct assembly of the cyclic heptapeptide structure.
Industrial Production Methods
Industrial production of microcystin-LR often involves the cultivation of cyanobacteria under controlled conditions. The cyanobacteria are then harvested, and the toxin is extracted and purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
化学反应分析
Types of Reactions
Microcystin-LR undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its degradation through UV/H₂O₂ treatment, where hydroxyl radicals attack the benzene ring and diene of the ADDA side chain .
Common Reagents and Conditions
Common reagents used in the reactions involving microcystin-LR include hydrogen peroxide for oxidative degradation and various solvents for extraction and purification. The reaction conditions often involve specific pH levels and temperatures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from the reactions of microcystin-LR include aldehyde or ketone peptide residues resulting from oxidative degradation. These products are typically analyzed using liquid chromatography and mass spectrometry to confirm their structures .
科学研究应用
Microcystin-LR has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of cyclic peptides and their interactions with various reagents.
作用机制
Microcystin-LR exerts its toxic effects by inhibiting protein phosphatase type 1 and type 2A (PP1 and PP2A) activities in liver cells. This inhibition leads to an increase in the phosphorylation of proteins, disrupting cellular functions and causing liver damage . The compound also induces oxidative stress and apoptosis, contributing to its cytotoxic effects .
相似化合物的比较
Microcystin-LR is part of a family of microcystins, which include variants such as microcystin-RR, microcystin-LA, and microcystin-YR. These compounds share a similar cyclic heptapeptide structure but differ in their amino acid composition . Microcystin-LR is unique due to its high toxicity and specific amino acid residues, leucine and arginine, which contribute to its potent inhibitory effects on protein phosphatases .
Conclusion
Microcystin-LR is a highly toxic cyanobacterial toxin with significant implications for environmental and human health. Its unique structure and potent biological effects make it a valuable compound for scientific research in various fields, including chemistry, biology, medicine, and industry.
属性
IUPAC Name |
15-[3-(diaminomethylideneamino)propyl]-18-(6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl)-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H74N10O12/c1-26(2)23-37-46(66)58-40(48(69)70)30(6)42(62)55-35(17-14-22-52-49(50)51)45(65)54-34(19-18-27(3)24-28(4)38(71-10)25-33-15-12-11-13-16-33)29(5)41(61)56-36(47(67)68)20-21-39(60)59(9)32(8)44(64)53-31(7)43(63)57-37/h11-13,15-16,18-19,24,26,28-31,34-38,40H,8,14,17,20-23,25H2,1-7,9-10H3,(H,53,64)(H,54,65)(H,55,62)(H,56,61)(H,57,63)(H,58,66)(H,67,68)(H,69,70)(H4,50,51,52) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZCGGRZINLQBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H74N10O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
995.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
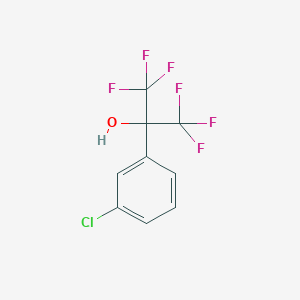
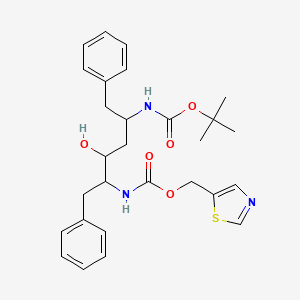
![2-(Hydroxymethyl)-6-[4-(3-hydroxyprop-1-enyl)-2-methoxyphenoxy]oxane-3,4,5-triol](/img/structure/B13391725.png)

![N-[1-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B13391744.png)
![but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide](/img/structure/B13391749.png)
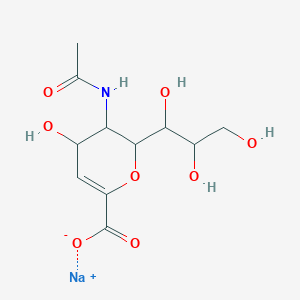
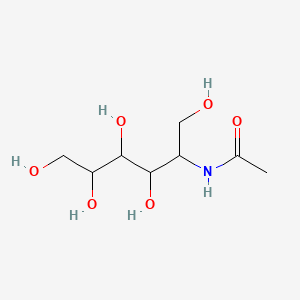
![6-amino-2-[[2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid](/img/structure/B13391762.png)
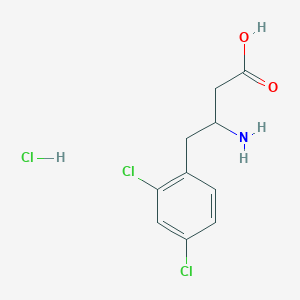
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13391768.png)
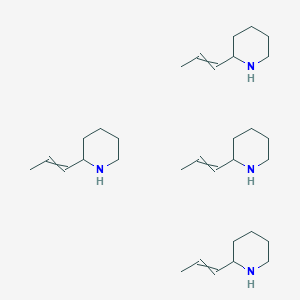
![5-[2,6-bis(trifluoromethyl)phenyl]-2-[[(2S)-2-[(2S)-1-[[5-[2,6-bis(trifluoromethyl)phenyl]pyridin-2-yl]methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;dichloromanganese](/img/structure/B13391786.png)

